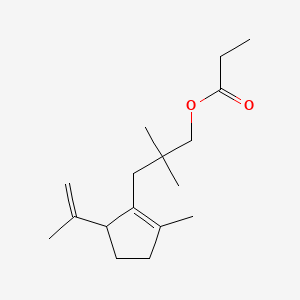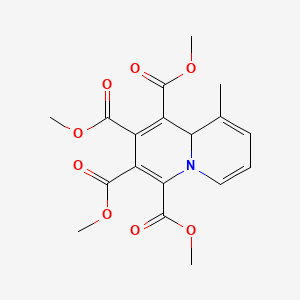
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C17H17NO8 and a molecular weight of 363.327 g/mol. This compound belongs to the quinolizine family and is characterized by its multiple carboxylate groups and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted quinolizine derivatives followed by selective methylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Tetramethyl 9-methyl-9aH-quinolizate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced quinolizine derivatives.
Substitution: Halogenated quinolizines and other substituted derivatives.
科学研究应用
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Quinolizine derivatives: These compounds share the quinolizine core but may have different substituents and functional groups.
Tetramethyl derivatives: Other tetramethyl compounds with different heterocyclic structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
982-12-7 |
|---|---|
分子式 |
C18H19NO8 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-7-6-8-19-13(9)11(16(21)25-3)10(15(20)24-2)12(17(22)26-4)14(19)18(23)27-5/h6-8,13H,1-5H3 |
InChI 键 |
UOEIPAPEHFBCOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


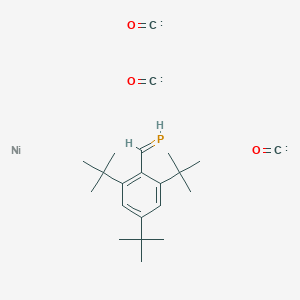
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
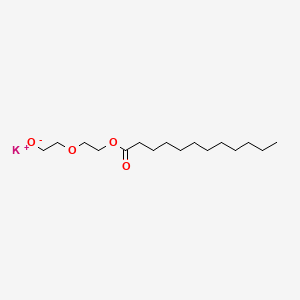
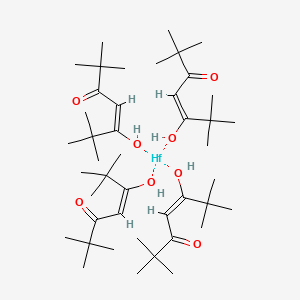
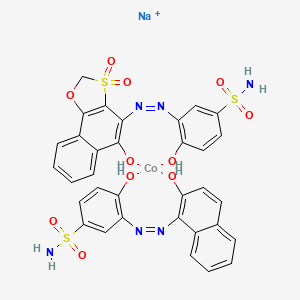
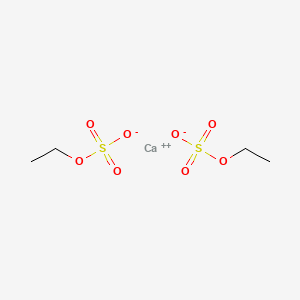
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
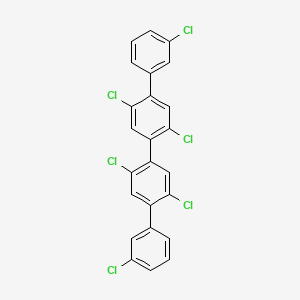
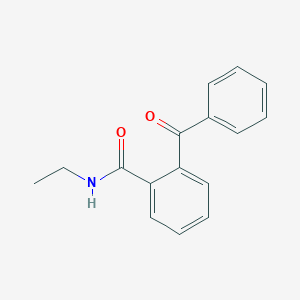
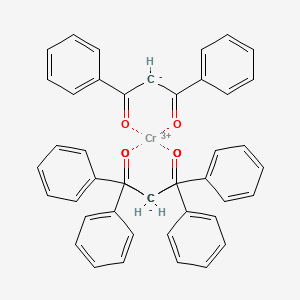
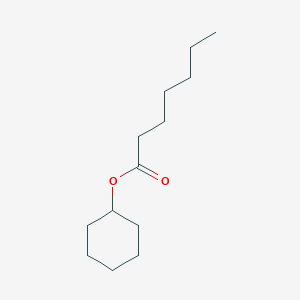
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
